molecular formula C8H8FN3 B599305 4-Fluoro-3-methyl-1H-indazol-6-amine CAS No. 1363382-44-8

4-Fluoro-3-methyl-1H-indazol-6-amine

Cat. No.: B599305
CAS No.: 1363382-44-8
M. Wt: 165.171
InChI Key: WIUGHILVJVXZDR-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce various halogenated or alkylated indazole derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, such as apoptosis or cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluoro-3-methyl-1H-indazol-6-amine include other indazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of the fluoro and methyl substituents on the indazole core. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-fluoro-3-methyl-2H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-4-8-6(9)2-5(10)3-7(8)12-11-4/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUGHILVJVXZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289647
Record name 4-Fluoro-3-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-44-8
Record name 4-Fluoro-3-methyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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